Increased Lipophilicity (cLogP) vs. the Unsubstituted Secondary Amine Core
The target compound's propanoyl group enhances lipophilicity relative to the unsubstituted N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380386-91-3). While experimental LogP is not publicly available, the calculated XLogP3 for the acetyl analog is -0.1 [1]. By fragment-based estimation, the addition of a methylene group to form the propanoyl analog increases the calculated cLogP to approximately 0.4–0.5. This represents a ΔLogP of >0.5 versus the free amine, which is expected to be even more polar (estimated cLogP < -0.5). This shift is consistent with improved passive membrane permeability and may reduce renal clearance.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.4–0.5 (estimated by fragment addition from the acetyl analog XLogP3 of -0.1 + CH2 increment) |
| Comparator Or Baseline | N-(Azetidin-3-yl)pyrimidin-2-amine (CAS 1380386-91-3): cLogP < -0.5 (estimated); 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)ethanone: XLogP3 = -0.1 [1] |
| Quantified Difference | ΔcLogP > 0.5 vs. free amine; ΔcLogP ≈ 0.5 vs. acetyl analog |
| Conditions | Computed physicochemical properties using XLogP3 algorithm [1]; fragment-based estimation for the target compound. |
Why This Matters
Higher lipophilicity within a moderate range (1–3) is generally associated with improved cell permeability, making the target compound a better starting point for cellular assays compared to the more polar, unsubstituted core.
- [1] PubChem. (2025). 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CID 121184352). XLogP3-AA = -0.1. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-_Pyrimidin-2-ylamino_azetidin-1-yl_ethanone View Source
